TNF-alpha (31-45), human
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Overview
Description
TNF-alpha (31-45), human: is a peptide fragment derived from the tumor necrosis factor-alpha (TNF-alpha) protein. TNF-alpha is a proinflammatory cytokine that plays a crucial role in inflammation, immune response, and apoptosis. The peptide fragment TNF-alpha (31-45) is known for its ability to activate the NF-kB pathway, promoting cancer growth, invasion, and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: : TNF-alpha (31-45), human is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, with the use of reagents such as Fmoc (9-fluorenylmethyloxycarbonyl) for protecting amino groups and HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) for coupling reactions .
Industrial Production Methods: : Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable, dry product .
Chemical Reactions Analysis
Types of Reactions: : TNF-alpha (31-45), human primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions: : The synthesis of this compound involves reagents such as Fmoc-protected amino acids, HBTU, and piperidine for deprotection. The reactions are carried out under mild conditions to prevent degradation of the peptide .
Major Products: : The major product of the synthesis is the TNF-alpha (31-45) peptide itself. Side products may include truncated or misfolded peptides, which are removed during purification .
Scientific Research Applications
Chemistry: : TNF-alpha (31-45), human is used as a model peptide in studies of peptide synthesis and purification techniques .
Biology: : In biological research, this compound is used to study the NF-kB signaling pathway and its role in inflammation and cancer .
Medicine: : this compound is investigated for its potential therapeutic applications in cancer treatment, due to its ability to modulate immune responses and induce apoptosis in cancer cells .
Industry: : In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and as a reference standard in quality control .
Mechanism of Action
TNF-alpha (31-45), human exerts its effects by activating the NF-kB pathway. This pathway is involved in the regulation of immune responses, cell proliferation, and apoptosis. TNF-alpha (31-45) binds to the TNF receptor 2 (TNFR2), leading to the activation of NF-kB and the transcription of target genes that promote inflammation and cell survival .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other peptide fragments of TNF-alpha, such as TNF-alpha (10-36) and TNF-alpha (46-65) .
Uniqueness: : TNF-alpha (31-45), human is unique due to its specific sequence and its potent ability to activate the NF-kB pathway. This makes it particularly useful in research focused on inflammation and cancer .
Properties
Molecular Formula |
C69H122N26O22 |
---|---|
Molecular Weight |
1667.9 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[2-[[2-[[2-[2-[[4-amino-2-[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C69H122N26O22/c1-30(2)23-41(93-64(114)42(24-31(3)4)89-53(103)35(10)85-62(112)45(27-48(72)97)91-55(105)34(9)83-58(108)38(16-13-21-80-68(75)76)86-56(106)37(70)15-12-20-79-67(73)74)61(111)84-36(11)54(104)90-44(26-47(71)96)57(107)82-29-49(98)95-52(33(7)8)65(115)88-40(18-19-50(99)100)60(110)92-43(25-32(5)6)63(113)87-39(17-14-22-81-69(77)78)59(109)94-46(66(116)117)28-51(101)102/h30-46,52H,12-29,70H2,1-11H3,(H2,71,96)(H2,72,97)(H,82,107)(H,83,108)(H,84,111)(H,85,112)(H,86,106)(H,87,113)(H,88,115)(H,89,103)(H,90,104)(H,91,105)(H,92,110)(H,93,114)(H,94,109)(H,95,98)(H,99,100)(H,101,102)(H,116,117)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81) |
InChI Key |
HYFATHUJEOQTRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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